5-Bromo-3-fluoro-2-methoxyisonicotinaldehyde
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Overview
Description
5-Bromo-3-fluoro-2-methoxyisonicotinaldehyde is an organic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to an isonicotinaldehyde core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-methoxyisonicotinaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 3-fluoro-2-methoxyisonicotinaldehyde, followed by purification steps to isolate the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-2-methoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Bromo-3-fluoro-2-methoxyisonicotinic acid.
Reduction: 5-Bromo-3-fluoro-2-methoxyisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-fluoro-2-methoxyisonicotinaldehyde is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-methoxyisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoro-3-methylpyridine
- 5-Bromo-2-fluoro-3-methoxyisonicotinaldehyde
Uniqueness
5-Bromo-3-fluoro-2-methoxyisonicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and methoxy groups on the isonicotinaldehyde core makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H5BrFNO2 |
---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-methoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7-6(9)4(3-11)5(8)2-10-7/h2-3H,1H3 |
InChI Key |
OYTDLTRSQXCWCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1F)C=O)Br |
Origin of Product |
United States |
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